2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a p-tolylamino moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole ring.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as 4-aminobenzamide and N-methylbenzamide have similar structural features and are used in medicinal chemistry.
Uniqueness
2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the combination of the thiazole ring, benzamide group, and p-tolylamino moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-13-6-8-14(9-7-13)23-19(27)12-30-21-24-15(11-29-21)10-18(26)25-17-5-3-2-4-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPNMWUGZQFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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